(S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride
Description
(S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride is a non-natural amino acid derivative featuring an (S)-configuration at the α-carbon, a 2-aminophenyl substituent at the β-position, and a dihydrochloride salt formulation.
The dihydrochloride salt enhances aqueous solubility, a critical feature for biochemical assays and drug formulation . The 2-aminophenyl group may facilitate hydrogen bonding or π-π interactions in biological systems, making it relevant for studying enzyme-substrate interactions or receptor binding .
Properties
Molecular Formula |
C9H14Cl2N2O2 |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-aminophenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H/t8-;;/m0../s1 |
InChI Key |
PCFKIXRSRQHRSQ-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)N.Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material and Protection
The synthesis typically starts from (S)-phenylalanine or its derivatives, where the amino group is optionally protected using standard protective groups such as acetamido or benzyloxycarbonyl (Cbz) groups to prevent side reactions during nitration and further steps.
- Protection agents: Acetic anhydride, triethylamine, and other amine-protecting reagents are used.
- Conditions: Reactions are often conducted at low temperatures (0–5 °C) to control reactivity and avoid racemization.
Aromatic Nitration
Nitration at the 2-position (ortho to the amino substituent) of the phenyl ring is performed using nitric acid in sulfuric acid medium:
- Temperature control: Between -20 °C and -10 °C to avoid over-nitration and degradation.
- Reagents: Mixture of 100% nitric acid and 90–95% sulfuric acid.
- Duration: Typically 1 hour at low temperature, followed by warming to around 40 °C for completion.
This step introduces the nitro group specifically at the ortho position, essential for subsequent reduction to the amino group.
Reduction of Nitro to Amino Group
The nitro group is reduced to an amino group via catalytic hydrogenation:
- Catalyst: 5% palladium on charcoal.
- Solvent: Water or alcohols such as 2-propanol.
- Conditions: Hydrogen pressure ~100 kPa, temperature around 50 °C for 2 hours.
- Workup: Filtration to remove catalyst, concentration under reduced pressure, and drying.
Alternative reducing agents such as tin(II) chloride dihydrate under reflux in methanol have been reported for similar derivatives.
Salt Formation and Purification
The final compound is isolated as the dihydrochloride salt to enhance stability and facilitate purification:
- Acidification: Addition of 36% hydrochloric acid at low temperatures (0–5 °C).
- Isolation: Filtration of the precipitated dihydrochloride salt, washing with water or alcohol, and drying under reduced pressure at 40–50 °C.
Recrystallization from solvents like 2-propanol or water may be employed to improve purity.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Amino protection | Acetic anhydride, triethylamine | 0–5 °C | 1 hour | Prevents side reactions |
| Aromatic nitration | HNO3 + H2SO4 | -20 to -10 °C | 1 hour + warming | Ortho-selective nitration |
| Nitro reduction | Pd/C catalyst, H2, water or 2-propanol | 50 °C, 100 kPa H2 | 2 hours | Catalytic hydrogenation |
| Salt formation | 36% HCl | 0–5 °C | 1 hour | Precipitation of dihydrochloride salt |
| Purification | Filtration, washing, drying | 40–50 °C (drying) | Variable | Recrystallization if needed |
Alternative Synthetic Routes and Variations
- Nucleophilic aromatic substitution: Using protected amino acid esters and halonitrobenzene derivatives in the presence of bases like triethylamine in acetonitrile under reflux for 16 hours has been reported for related compounds.
- Multi-step synthesis from benzene derivatives: Starting with nitration of benzene derivatives, followed by reduction and coupling to amino acid backbones, though less direct, is also documented.
Research Findings and Considerations
- Enantiomeric purity: The use of (S)-phenylalanine as starting material ensures retention of stereochemistry.
- Temperature control: Critical throughout the process to avoid racemization and side reactions.
- Protecting group strategies: Essential for selective functionalization and to prevent undesired reactions.
- Catalyst choice: Palladium on charcoal is preferred for clean reduction; alternative chemical reductions are possible but may require longer times or harsher conditions.
- Salt formation: Dihydrochloride salt enhances compound stability and facilitates handling.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target. The compound’s effects are mediated through binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in the aromatic substituent at the β-position, significantly altering physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
- Heterocyclic vs. Phenyl : Pyridyl or imidazolyl substituents introduce nitrogen atoms, enabling coordination with metal ions or participation in acid-base reactions, which are absent in purely phenyl-based analogs .
Biological Activity
(S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride, often referred to as a derivative of 2-aryl-propionic acids, has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory responses and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₉H₁₁N₃O₂·2HCl
- Molecular Weight : 229.11 g/mol
This compound features an amino group and a phenyl ring, which are significant for its biological interactions.
-
Neutrophil Chemotaxis Inhibition :
Research indicates that this compound may inhibit the recruitment of polymorphonuclear leukocytes (PMN) to sites of inflammation. This action is crucial in preventing tissue damage associated with excessive inflammatory responses. The compound does not interfere with prostaglandin E2 production in murine macrophages, suggesting a selective mechanism that targets neutrophil activation without broadly suppressing inflammatory mediators . -
NMDA Receptor Modulation :
Similar compounds have been studied for their effects on N-Methyl-D-Aspartate (NMDA) receptors, which are vital in synaptic plasticity and memory function. Variants of amino acid derivatives have shown varying degrees of agonistic activity at different NMDA receptor subtypes . While specific data on this compound is limited, its structural similarities suggest potential modulation of these receptors.
Inflammation and Neurological Disorders
The compound's ability to modulate neutrophil activity positions it as a candidate for treating conditions characterized by inflammation, such as:
- Cerebral Ischemia : Studies have demonstrated that related compounds can reduce PMN infiltration and improve neurological outcomes in models of transient cerebral ischemia .
- Neurodegenerative Diseases : By potentially influencing NMDA receptor activity, this compound may also offer therapeutic benefits in neurodegenerative conditions where excitotoxicity plays a role.
Antimicrobial Activity
Recent investigations into similar compounds have highlighted their antimicrobial properties against various pathogens. For instance:
- Compounds with similar structures exhibited broad-spectrum antimicrobial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis . While specific data on this compound's antimicrobial efficacy is sparse, its chemical framework suggests potential for further exploration in this area.
Table 1: Summary of Biological Activities
Q & A
Q. What are the key considerations in designing a synthetic route for (S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride?
- Methodological Answer: The synthesis typically involves:
- Starting Materials: L-serine or L-alanine derivatives to preserve stereochemistry .
- Functionalization: Introducing the 2-aminophenyl group via nucleophilic substitution or coupling reactions. For example, using aniline derivatives under controlled pH (6–8) to avoid side reactions .
- Salt Formation: Conversion to the dihydrochloride form via HCl treatment to enhance solubility and stability .
- Purification: Chromatography (e.g., reverse-phase HPLC) or recrystallization to isolate the enantiomerically pure product.
Q. How can researchers confirm the stereochemical purity of this compound?
- Methodological Answer:
- Chiral HPLC: Using chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers .
- Optical Rotation: Comparing observed [α]D values with literature data.
- X-ray Crystallography: Definitive confirmation of absolute configuration, especially for novel derivatives .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR to verify the backbone structure and substituents (e.g., aromatic protons for the 2-aminophenyl group) .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns.
- Elemental Analysis: Validating C, H, N, and Cl content to confirm salt stoichiometry .
Advanced Research Questions
Q. How do reaction conditions (e.g., pH, temperature) influence yield and purity during synthesis?
- Methodological Answer:
- pH Control: Maintaining mildly acidic conditions (pH 4–6) during coupling reactions minimizes undesired oxidation of the 2-aminophenyl group .
- Temperature: Lower temperatures (0–5°C) reduce racemization during amino acid coupling steps .
- Catalysts: Palladium-based catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer:
- DEPT/HSQC NMR: Assigning ambiguous proton/carbon signals, particularly for overlapping aromatic or amine protons .
- Isotopic Labeling: Using 15N-labeled precursors to track amine group behavior in complex reactions .
- Comparative Analysis: Cross-referencing with structurally similar compounds (e.g., phenylalanine derivatives) to identify artifacts .
Q. How can researchers mitigate instability during synthesis and storage?
- Methodological Answer:
- Protection/Deprotection: Temporarily protecting the 2-aminophenyl group with Boc (tert-butoxycarbonyl) to prevent oxidation .
- Storage Conditions: Lyophilization and storage at -20°C under inert gas (N2/Ar) to prevent degradation .
- Salt Form: The dihydrochloride form improves stability compared to the free base .
Q. What enzymatic or biocatalytic approaches are viable for stereoselective synthesis?
- Methodological Answer:
- Immobilized Enzymes: Use of PAL (phenylalanine ammonia-lyase) analogs for ammonia elimination or addition reactions, as demonstrated with thiophene derivatives .
- Directed Evolution: Engineering enzymes to accept bulkier substrates (e.g., 2-aminophenyl groups) .
Comparative and Mechanistic Studies
Q. How does the 2-aminophenyl group influence biological activity compared to phenylalanine analogs?
- Methodological Answer:
- Receptor Binding Assays: Competitive binding studies with G-protein-coupled receptors (GPCRs) to assess affinity changes .
- Molecular Dynamics Simulations: Modeling interactions with enzymes (e.g., aminotransferases) to predict metabolic pathways .
Q. What are the redox properties of this compound, and how do they affect experimental outcomes?
- Methodological Answer:
- Cyclic Voltammetry: Quantifying oxidation potentials of the aromatic amine group .
- Stability Under Oxidative Conditions: Testing in H2O2 or O2-rich environments to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
